molecular formula C13H18N4O2 B1375261 tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate CAS No. 1480681-62-6

tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate

Cat. No.: B1375261
CAS No.: 1480681-62-6
M. Wt: 262.31 g/mol
InChI Key: YZUAOVCUGSBIPP-UHFFFAOYSA-N
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Description

tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate: is a synthetic organic compound that belongs to the class of triazolopyridine derivatives. This compound is characterized by the presence of a tert-butyl carbamate group attached to a triazolopyridine moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate typically involves the following steps:

    Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through cyclization reactions involving appropriate precursors such as pyridine derivatives and hydrazine or its derivatives.

    Introduction of the Ethyl Group: The ethyl group is introduced via alkylation reactions, often using ethyl halides under basic conditions.

    Attachment of the tert-Butyl Carbamate Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazolopyridine ring, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the triazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development. Studies often focus on its interaction with biological targets and its efficacy in preclinical models.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate
  • tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl)carbamate
  • tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl)carbamate

Uniqueness

What sets tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate apart from similar compounds is its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structure may result in different pharmacokinetic properties and interaction profiles with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

tert-butyl N-[1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2/c1-9(14-12(18)19-13(2,3)4)11-16-15-10-7-5-6-8-17(10)11/h5-9H,1-4H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZUAOVCUGSBIPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C2N1C=CC=C2)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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